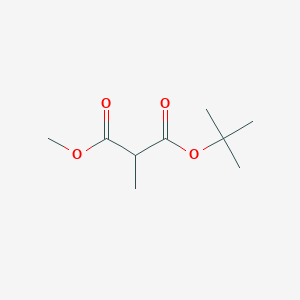

1-Tert-butyl 3-methyl 2-methylmalonate

Description

BenchChem offers high-quality 1-Tert-butyl 3-methyl 2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-methyl 2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-O-tert-butyl 1-O-methyl 2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQGMPGKDBIWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649049 | |

| Record name | tert-Butyl methyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132180-14-4 | |

| Record name | tert-Butyl methyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 1-Tert-butyl 3-methyl 2-methylmalonate

A Strategic Orthogonal Building Block for Precision Synthesis

Executive Summary

1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) represents a critical class of non-symmetrical diesters used in advanced organic synthesis and medicinal chemistry. Its structural value lies in its orthogonal protecting group strategy : the molecule possesses two distinct ester functionalities—a base-labile methyl ester and an acid-labile tert-butyl ester—flanking a nucleophilic

This duality allows researchers to selectively manipulate one terminus of the molecule while preserving the other, facilitating the synthesis of complex non-symmetrical ketones, heterocycles, and chiral pharmaceutical intermediates without the need for cumbersome protection/deprotection sequences.

Chemical Identity & Structural Analysis[1][2]

Core Identification Data

| Property | Specification |

| IUPAC Name | 1-tert-butyl 3-methyl 2-methylpropanedioate |

| Common Name | tert-Butyl methyl 2-methylmalonate |

| CAS Number | 132180-14-4 |

| Molecular Formula | |

| Molecular Weight | 188.22 g/mol |

| SMILES | CC(C)(C)OC(=O)C(C)C(=O)OC |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.02 g/mL (Predicted) |

| Boiling Point | ~85-90 °C at 10 mmHg (Predicted based on analogs) |

Structural Value Proposition

The molecule is defined by three reactive sites:

-

Site A (Methyl Ester): Susceptible to saponification (LiOH/NaOH) or transesterification.

-

Site B (tert-Butyl Ester): Resistant to nucleophilic attack but highly susceptible to acid-catalyzed cleavage (TFA/HCl) or thermal elimination.

-

Site C (

-Carbon): Contains one acidic proton (

Figure 1: Structural reactivity map highlighting the orthogonal functionality of the diester scaffold.

Synthetic Routes & Preparation

While the molecule can be custom-ordered, in-house preparation is often required for scale-up or isotopic labeling. The most robust route is the

Primary Synthesis: Methylation Strategy

This protocol avoids the complex statistical mixtures often resulting from partial esterification of 2-methylmalonic acid.

Reaction Scheme:

-

Precursor: tert-Butyl methyl malonate (CAS: 42726-73-8).[1][2][3]

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Electrophile: Methyl Iodide (MeI).

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques for anhydrous conditions.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate). Cool to 0°C.[4]

-

Deprotonation:

-

Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Caution: H2 gas evolution.

-

Add tert-butyl methyl malonate (1.0 equiv) dropwise over 15 minutes.

-

Validation Check: The solution should become clear or slightly turbid; bubbling must cease before proceeding (ensures full anion formation).

-

-

Alkylation:

-

Add Methyl Iodide (1.2 equiv) dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak (

) should disappear.

-

-

Workup:

-

Purification: Distillation under reduced pressure is preferred over column chromatography to avoid ester hydrolysis on acidic silica.

Reactivity Profile: The Orthogonal Advantage

The defining feature of this molecule is the ability to selectively deprotect one ester without affecting the other. This is crucial for iterative synthesis.

Pathway A: Acid-Mediated Cleavage (Chemoselective)

Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) selectively cleaves the tert-butyl group. The mechanism involves protonation of the carbonyl oxygen followed by E1 elimination of isobutylene.

-

Reagents: TFA/DCM (1:1 ratio), 0°C to RT, 2 hours.

-

Product: 2-(Methoxycarbonyl)propanoic acid (Mono-methyl ester).

-

Utility: Preparation of activated esters or coupling to amines.

Pathway B: Base-Mediated Hydrolysis (Saponification)

The methyl ester is sterically accessible and hydrolyzes much faster than the bulky tert-butyl ester under controlled basic conditions.

-

Reagents: LiOH (1.05 equiv) in THF/Water (4:1), 0°C.

-

Product: 2-(tert-Butoxycarbonyl)propanoic acid (Mono-tert-butyl ester).

-

Utility: Decarboxylative functionalization or Curtius rearrangement precursors.

Figure 2: Orthogonal deprotection pathways allowing selective access to either carboxylic acid terminus.

Applications in Medicinal Chemistry

Synthesis of Non-Symmetrical Ketones

Following the Krapcho Decarboxylation protocol, this building block allows for the synthesis of

-

Alkylate C2 with an alkyl halide (

). -

Treat with NaCl/DMSO/Water at 140°C.

-

The tert-butyl group eliminates and decarboxylates, leaving the methyl ester, which can be further manipulated.

Heterocycle Construction (Barbiturates)

Reaction with urea derivatives under basic conditions yields 5,5-disubstituted barbituric acids. The pre-existing methyl group at the C2 position simplifies the synthesis of specific sedative analogs (e.g., Methohexital precursors) by requiring only one subsequent alkylation step.

Chiral Resolution

While the molecule itself is racemic (if C2 is protonated) or achiral (if C2 is dimethylated, though this molecule is mono-methyl), the mono-acid derivatives obtained via hydrolysis (Section 3) are excellent substrates for enzymatic kinetic resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the diester if a second substituent is introduced, generating high-value chiral building blocks.

Handling & Safety Data Sheet (SDS) Summary

| Parameter | Hazard / Protocol |

| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive. |

| Stability | Stable under neutral conditions.[2] Avoid strong acids (cleaves tBu) or bases (hydrolyzes Me) unless intended.[4] |

| Flammability | Combustible liquid.[5] Flash point predicted >80°C. |

| Incompatibility | Strong oxidizing agents, reducing agents. |

| PPE | Nitrile gloves, safety goggles, lab coat. Use in a fume hood. |

References

-

Sigma-Aldrich. 1-tert-Butyl 3-methyl 2-methylmalonate Product Sheet. (Accessed 2024).[2] Link(Note: General catalog reference for specification verification).

-

Murray, W. V., & Wachter, M. P. (1990). Mild and selective hydrolysis of methyl esters in the presence of tert-butyl esters. Journal of Organic Chemistry. Link

-

Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media. Synthesis. Link

-

PubChem. tert-Butyl methyl malonate (Precursor Data). National Library of Medicine. Link

Sources

1-Tert-butyl 3-methyl 2-methylmalonate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 3-methyl 2-methylmalonate (CAS Number: 132180-14-4) is a specialized diester of 2-methylmalonic acid, featuring both a sterically hindered tert-butyl ester and a simple methyl ester. This structural arrangement provides orthogonal protection of the two carboxyl groups, a feature highly valued in modern organic synthesis. The presence of a methyl group at the α-position (C2) makes this molecule a key building block for the creation of chiral centers, particularly quaternary carbons, which are of significant interest in the synthesis of complex natural products and pharmaceutical agents.

The differential reactivity of the tert-butyl and methyl esters allows for selective deprotection under specific conditions. The tert-butyl group is labile under acidic conditions, while the methyl ester can be saponified using a base. This enables chemists to unmask one carboxylic acid functionality while the other remains protected, allowing for sequential chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on its role in the asymmetric synthesis of valuable chiral molecules.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for 1-Tert-butyl 3-methyl 2-methylmalonate is provided below.

| Property | Value | Source |

| CAS Number | 132180-14-4 | |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Synonyms | 1-tert-butyl 3-methyl 2-methylpropanedioate | |

| Physical Form | Colorless Liquid | |

| Purity | ≥97% | |

| Storage Conditions | Sealed in a dry environment at room temperature. |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

Synthesis of 1-Tert-butyl 3-methyl 2-methylmalonate

A common synthetic route to α-methylmalonate diesters involves a multi-step process starting from α-methyl Meldrum's acid.[1] This approach allows for the sequential introduction of the two different ester groups.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a three-step process:

-

Transesterification and Decarboxylation: α-methyl Meldrum's acid is reacted with tert-butanol. This step introduces the tert-butyl ester group and is followed by decarboxylation to yield tert-butyl α-methylmalonic acid.

-

Esterification: The remaining carboxylic acid is then esterified with methanol, typically using a carbodiimide coupling agent, to afford the final product.

Sources

Solubility data of 1-Tert-butyl 3-methyl 2-methylmalonate in organic solvents

An In-depth Technical Guide to the Solubility of 1-Tert-butyl 3-methyl 2-methylmalonate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butyl 3-methyl 2-methylmalonate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document outlines the theoretical and practical aspects of its dissolution in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive models, and detailed experimental protocols necessary to determine and optimize its solubility for specific applications. We delve into the physicochemical properties of the malonate ester, explore the principles of solid-liquid equilibria, and present a robust methodology for empirical solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

1-Tert-butyl 3-methyl 2-methylmalonate (MW: 188.22 g/mol , CAS: 132180-14-4) is a malonic acid ester derivative of significant interest in organic synthesis.[1] Its utility as a building block stems from the versatile reactivity of the active methylene group, enabling the construction of complex molecular architectures. The efficiency of synthetic transformations involving this compound—be it in alkylation, acylation, or condensation reactions—is intrinsically linked to its solubility in the chosen reaction medium.

A thorough understanding of solubility is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Process Scalability: Developing robust and reproducible processes for large-scale production.

-

Purification Strategies: Designing effective crystallization and extraction procedures.

-

Formulation Development: For applications where the compound might be part of a final formulation.

This guide will, therefore, serve as a practical resource for scientists to navigate the challenges associated with the solubility of this important synthetic intermediate.

Physicochemical Properties of 1-Tert-butyl 3-methyl 2-methylmalonate

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Physical Form | Colorless Liquid | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| CAS Number | 132180-14-4 | [1] |

While some sources describe the related compound, tert-butyl methyl malonate, as soluble in anhydrous alcohol and ethers, this information for the 2-methyl substituted analog must be determined empirically.[2]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the free energy of mixing. For a solid to dissolve, the Gibbs free energy change (ΔG) of the process must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

The principle of "like dissolves like" is a useful heuristic. The solubility of 1-Tert-butyl 3-methyl 2-methylmalonate will be favored in solvents with similar polarity and hydrogen bonding capabilities. The presence of two ester functional groups suggests a moderate polarity.

For a more quantitative prediction, thermodynamic models such as the General Solubility Equation (GSE), UNIFAC, and COSMO-RS can be employed.[3][4] These models use parameters related to the solute's melting point, partition coefficient, and molecular surface charge distribution to estimate solubility.[5][6]

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the gravimetric method.[7] This approach involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the dissolved solute in a known amount of the solvent.

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the solubility of 1-Tert-butyl 3-methyl 2-methylmalonate in a selection of organic solvents at various temperatures.

Materials:

-

1-Tert-butyl 3-methyl 2-methylmalonate (97% purity or higher)[1]

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure:

-

Preparation: To a series of vials, add a known volume (e.g., 10.0 mL) of the desired solvent. Add an excess amount of 1-Tert-butyl 3-methyl 2-methylmalonate to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. Visual inspection for the persistence of undissolved solid is crucial.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a calibrated pipette. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved micro-particles.

-

Solvent Evaporation: Place the container with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue evaporation until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Weight of residue (g) / Volume of filtrate (mL)) * 100

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility should be consistent across the later time points.

-

Solid Form Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to confirm that no polymorphic transformation or solvate formation has occurred, which could affect the solubility measurement.[4]

Predictive Solubility and Solvent Selection

While experimental determination is the gold standard, predictive approaches can guide solvent selection. Hansen Solubility Parameters (HSPs) can be a useful tool.[8] HSPs break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent with HSPs similar to those of the solute is likely to be a good solvent.

The following logical diagram illustrates the process of solvent selection based on solubility principles.

Caption: Logical Flow for Solvent Selection.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 1-Tert-butyl 3-methyl 2-methylmalonate in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the critical data needed for process development and optimization. The methodologies outlined herein empower scientists to make informed decisions regarding solvent selection, leading to more efficient, scalable, and reproducible synthetic processes.

References

-

TERT-BUTYL-(METHYLMALONAT) . ChemBK. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility . PubMed. [Link]

-

tert-Butyl methyl malonate | C8H14O4 | CID 2733872 . PubChem - NIH. [Link]

-

An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF . ResearchGate. [Link]

-

SOLUBILITY, MOLECULAR INTERACTIONS THROUGH DFT STUDY OF MALONIC ACID IN WATER, 1-PROPANOL AND THEIR BINARY MIXTURES AT 293.15-313.15K TEMPERATURE . Journal of Advanced Scientific Research. [Link]

-

Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques . ResearchGate. [Link]

-

Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing . PMC. [Link]

-

Experiment and modelling on solubility of malonic acid in different solvents . ResearchGate. [Link]

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution . MDPI. [Link]

-

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions . PMC. [Link]

-

REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS . HETEROCYCLES. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . American Pharmaceutical Review. [Link]

Sources

- 1. 1-tert-Butyl 3-methyl 2-methylmalonate | 132180-14-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Literature review of 1-Tert-butyl 3-methyl 2-methylmalonate in organic synthesis

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 2-methylmalonate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Asymmetric Malonates

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Molecules with precisely defined three-dimensional arrangements are the cornerstone of pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal of chiral building blocks, malonic esters have long been prized for their utility in carbon-carbon bond formation. The subject of this guide, 1-tert-butyl 3-methyl 2-methylmalonate (CAS No. 132180-14-4), represents a sophisticated evolution of this classic reagent.[1] Its structure, featuring a methyl group at the α-position and two distinct ester functionalities, is not an accident of synthesis but a deliberate design for strategic advantage.

The presence of the α-methyl group ensures that a single alkylation event generates a chiral quaternary carbon—a structural motif of immense importance in medicinal chemistry, yet notoriously challenging to construct. Furthermore, the differential nature of the methyl and tert-butyl esters provides the synthetic chemist with orthogonal handles for selective deprotection. The tert-butyl ester is labile under acidic conditions, while the methyl ester is susceptible to saponification under basic conditions.[2][3][4] This duality allows for a controlled, stepwise unveiling of carboxylic acid functionalities, paving the way for diverse and complex molecular architectures. This guide will explore the synthesis, key applications, and mechanistic underpinnings of this versatile reagent, providing field-proven insights for researchers at the forefront of chemical innovation.

Part 1: Synthesis of the Reagent

The preparation of 1-tert-butyl 3-methyl 2-methylmalonate is typically achieved from readily available precursors. One common route involves the esterification of methylmalonic acid. A robust method, detailed in Organic Syntheses, involves the treatment of methylmalonic acid with di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) to first yield di-tert-butyl-2-methylmalonate.[5] While this specific reference produces the di-tert-butyl variant, analogous mixed-esterification procedures are commonly employed. An alternative documented synthesis involves the hafnium(IV) chloride-catalyzed esterification of mono-tert-butyl malonate with methanol, affording the target compound in high yield.[6]

Part 2: Core Application: Asymmetric Alkylation for Quaternary Stereocenter Construction

The principal application of 1-tert-butyl 3-methyl 2-methylmalonate is in the enantioselective synthesis of α,α-dialkylmalonates, which are precursors to a wide variety of chiral molecules. The generation of a quaternary stereocenter via the alkylation of the α-carbon is a highlight of its utility.

The Causality Behind the Method: Phase-Transfer Catalysis (PTC)

To achieve high enantioselectivity, the alkylation is typically performed under phase-transfer catalysis (PTC) conditions. This technique is essential for bringing together the deprotonated malonate (the nucleophile, typically in a solid or aqueous basic phase) and the alkyl halide (the electrophile, in an organic solvent) to react in a controlled manner.

A chiral phase-transfer catalyst, often a derivative of cinchona alkaloids, forms a lipophilic ion pair with the malonate enolate. This chiral ion pair is soluble in the organic phase, where it reacts with the electrophile. The catalyst's rigid chiral environment dictates the trajectory of the incoming electrophile, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This steric and electronic guidance is the key to the high enantioselectivities observed.[2][3]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TERT-BUTYL METHYL MALONATE | 42726-73-8 [chemicalbook.com]

Strategic Malonate Selection in Complex API Synthesis: A Comparative Analysis of Orthogonal vs. Symmetric Protection

As a Senior Application Scientist overseeing late-stage Active Pharmaceutical Ingredient (API) development, I frequently audit synthetic routes that fail due to poor protecting group strategies. The choice of foundational building blocks dictates the downstream scalability and regiocontrol of the entire synthetic campaign. A classic example of this strategic divergence is the selection between an asymmetrically protected, orthogonal malonate—specifically 1-tert-butyl 3-methyl 2-methylmalonate —and a symmetric equivalent like dimethyl methylmalonate .

In this technical whitepaper, we will dissect the mechanistic, physicochemical, and practical differences between these two reagents, providing self-validating protocols to demonstrate why orthogonal protection is a non-negotiable requirement in modern complex organic synthesis.

Physicochemical & Structural Profiling

The fundamental difference between these two compounds lies in their molecular symmetry. While both share a central C2-methylated malonate core, their ester substituents dictate entirely different thermodynamic and kinetic behaviors during deprotection.

| Parameter | 1-Tert-butyl 3-methyl 2-methylmalonate | Dimethyl methylmalonate |

| CAS Number | 132180-14-4 | 609-02-9[1] |

| Molecular Formula | C9H16O4 | C6H10O4[1] |

| Molecular Weight | 188.22 g/mol | 146.14 g/mol [1] |

| Structural Symmetry | Asymmetric (Orthogonal) | Symmetric (Non-orthogonal) |

| Ester Cleavage Profile | Acid-labile (t-Bu), Base-labile (Me) | Base-labile (Me) only |

Mechanistic Divergence: The Power of Orthogonality

In drug development, "orthogonality" refers to the ability to selectively remove one protecting group without affecting others on the same molecule[2].

Dimethyl methylmalonate is symmetric. If a synthetic pathway requires the hydrolysis of only one ester (mono-deprotection) to facilitate a subsequent amide coupling or decarboxylation, the symmetric nature of this molecule presents a severe kinetic hurdle. Attempting a base-catalyzed mono-saponification inevitably yields a statistical mixture of unreacted starting material, the desired mono-acid, and the fully hydrolyzed di-acid. This necessitates arduous, low-yielding chromatographic separations.

Conversely, 1-tert-butyl 3-methyl 2-methylmalonate is engineered for precision. The tert-butyl ester is highly sensitive to acidic conditions but stable to mild nucleophiles. The methyl ester is stable to acid but readily cleaved by aqueous base. When exposed to Trifluoroacetic acid (TFA), the tert-butyl group oxygen is protonated, leading to the expulsion of a highly stable tertiary carbocation (driven by hyperconjugation and steric relief). This leaves the methyl ester completely intact, yielding a pure mono-acid with absolute regiocontrol[2].

Divergent deprotection pathways highlighting the regioselective advantage of orthogonal malonates.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to adapt these workflows.

Protocol A: Regioselective Acidic Cleavage of 1-tert-butyl 3-methyl 2-methylmalonate

Objective: Isolate 3-methoxy-2-methyl-3-oxopropanoic acid without hydrolyzing the methyl ester.

-

Solvation: Dissolve 10 mmol of 1-tert-butyl 3-methyl 2-methylmalonate in 20 mL of anhydrous Dichloromethane (DCM). Causality: DCM provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state of the cleavage without participating in the reaction.

-

Acidification & Scavenging: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration, immediately followed by 2.5 equivalents of Triisopropylsilane (TIPS)[2]. Causality: TFA provides the precise pKa required to protonate the tert-butyl ester. TIPS is mandatory as a carbocation scavenger; without it, the transient tert-butyl cation will irreversibly alkylate the solvent or re-attach to the substrate.

-

Validation & Monitoring: Stir at ambient temperature (20°C) for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the high-Rf starting material validates completion.

-

Azeotropic Workup: Concentrate the mixture under reduced pressure and co-evaporate three times with 15 mL of toluene. Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of the acid under vacuum. This bypasses the need for an aqueous basic workup, which would risk premature hydrolysis of the sensitive methyl ester.

Protocol B: Base-Mediated Saponification of Dimethyl Methylmalonate

Objective: Generate methylmalonic acid via exhaustive hydrolysis.

-

Biphasic Solvation: Dissolve 10 mmol of dimethyl methylmalonate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (30 mL total). Causality: The mixed solvent system overcomes the biphasic barrier, ensuring the hydrophobic diester and hydrophilic hydroxide ions interact homogeneously.

-

Saponification: Add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) at 0°C. Causality: LiOH is strictly preferred over NaOH or KOH because lithium carboxylates maintain higher solubility in organic/aqueous mixtures. The 0°C temperature suppresses unwanted decarboxylation of the resulting malonic acid.

-

Isolation: Stir for 4 hours, then acidify the aqueous layer to pH 2 using 1M HCl. Extract three times with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate to yield the di-acid.

Application in API Synthesis Workflows

In complex API synthesis, particularly in the development of polyketides or modified peptides, the malonate core is often used to introduce a functionalized alpha-methyl group.

By utilizing the orthogonal 1-tert-butyl 3-methyl 2-methylmalonate , chemists can perform an enolate alkylation at the C2 position, subsequently cleave the tert-butyl group with TFA, and use the newly liberated carboxylic acid for an amide coupling—all while the methyl ester remains safely protected for downstream functionalization. This level of control is impossible with dimethyl methylmalonate.

Standard API synthesis workflow utilizing orthogonal deprotection for late-stage functionalization.

Conclusion

The selection between 1-tert-butyl 3-methyl 2-methylmalonate and dimethyl methylmalonate is not merely a matter of molecular weight or cost; it is a fundamental strategic decision regarding synthetic control. While dimethyl methylmalonate is suitable for generating simple di-acids, 1-tert-butyl 3-methyl 2-methylmalonate is an indispensable, high-precision building block for advanced API synthesis, offering unparalleled regioselectivity through orthogonal deprotection pathways.

References

- Title: 1-tert-Butyl 3-methyl 2-methylmalonate | 132180-14-4 Source: Sigma-Aldrich URL

- Source: National Institutes of Health (NIH)

- Title: Peptide Synthesis: Methods and Protocols[1st ed.

Sources

Physical characteristics and boiling point of 1-Tert-butyl 3-methyl 2-methylmalonate

Technical Monograph: Chemoselectivity and Physical Profiling of 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary: The Orthogonal Scaffold

1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) represents a critical class of non-symmetric diesters used extensively in medicinal chemistry and total synthesis. Unlike symmetric malonates (e.g., diethyl malonate), this molecule possesses two chemically distinct ester groups: a methyl ester and a tert-butyl ester .

This "mixed ester" architecture provides orthogonal protecting group capability . It allows researchers to selectively hydrolyze one ester while leaving the other intact, enabling the precise sequential construction of complex heterocycles, chiral amino acids, and pharmaceutical intermediates. The presence of the

Physicochemical Characterization

The following data aggregates experimental values from close structural analogs and predicted parameters for CAS 132180-14-4. Due to the thermal instability of the tert-butyl group at atmospheric pressure, boiling points are strictly reported under reduced pressure.

Table 1: Physical Properties Profile

| Property | Value / Description | Note |

| IUPAC Name | 1-tert-butyl 3-methyl 2-methylpropanedioate | |

| CAS Number | 132180-14-4 | Specific to |

| Molecular Formula | ||

| Molecular Weight | 188.22 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point (Exp) | ~85–95 °C @ 11 mmHg | Extrapolated from analog* |

| Density | 1.01 – 1.03 g/mL (at 25 °C) | Slightly less dense than water |

| Refractive Index | Based on unmethylated analog | |

| Solubility | Soluble in MeOH, DCM, EtOAc, Et2O | Immiscible with water |

| Flash Point | > 80 °C | Combustible |

*Note: The unmethylated precursor (Methyl tert-butyl malonate, CAS 42726-73-8) boils at 80°C @ 11 mmHg [1].[1] The addition of the

Synthetic Logic & Purification

The synthesis of 1-tert-butyl 3-methyl 2-methylmalonate is most reliably achieved via the

Diagram 1: Synthesis Workflow (Alkylation Strategy)

Caption: Step-wise synthesis via enolate alkylation. Critical control of temperature prevents decarboxylation of the sensitive t-butyl ester.

Detailed Protocol: Synthesis & Distillation

Step 1: Enolate Formation

-

Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) and anhydrous THF under Argon.

-

Cool to 0°C.

-

Add Methyl tert-butyl malonate (1.0 equiv) dropwise over 30 minutes. Evolution of

gas will be observed. -

Stir for 30 minutes at 0°C to ensure complete deprotonation.

Step 2: Alkylation

-

Add Methyl Iodide (MeI) (1.2 equiv) dropwise to the enolate solution at 0°C.

-

Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 80:20) or GC-MS.

Step 3: Workup

-

Quench carefully with saturated

solution. -

Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Step 4: Purification (Critical)

-

Method: Vacuum Distillation.

-

Setup: Short-path distillation head with a high-vacuum pump.

-

Parameters: Collect the fraction boiling between 85–95°C at 11 mmHg .

-

Caution: Do not exceed a bath temperature of 130°C. The tert-butyl ester is acid-labile and thermally sensitive; excessive heat can trigger isobutylene elimination (decarboxylation).

Application: Orthogonal Deprotection Strategy

The primary utility of this molecule is its ability to be selectively cleaved. This "chemoselectivity" allows the molecule to serve as a pivot point in divergent synthesis.

Diagram 2: Chemoselective Hydrolysis Pathways

Caption: Divergent hydrolysis. Pathway 1 (Acid) yields the mono-methyl ester. Pathway 2 (Base) yields the mono-tert-butyl ester.

Mechanistic Insight

-

Acid Lability (Pathway 1): The tert-butyl group is cleaved via an

mechanism under acidic conditions (e.g., Trifluoroacetic acid). The protonated ester eliminates isobutylene gas to form the free acid. The methyl ester remains stable under these non-aqueous acidic conditions. -

Base Lability (Pathway 2): The methyl ester is susceptible to saponification (

mechanism) using Lithium Hydroxide (LiOH). The bulky tert-butyl group sterically hinders nucleophilic attack at its carbonyl, rendering it significantly more resistant to hydrolysis than the methyl ester.

References

-

Sigma-Aldrich. tert-Butyl methyl malonate (CAS 42726-73-8) Product Specification.[2] (Accessed 2026).[2]

-

PubChem. Compound Summary: tert-Butyl methyl malonate.[1][2][3] National Library of Medicine.

-

ChemicalBook. 1-tert-Butyl 3-methyl 2-methylmalonate (CAS 132180-14-4) Entry.

-

Organic Syntheses. General procedure for alkylation of malonate esters. Org.[4] Synth. Coll. Vol. 10, p.23.

Sources

The Architecture of Asymmetry: History, Discovery, and Synthesis of Mixed Malonate Esters

Executive Summary

Malonic acid and its symmetric diesters (e.g., dimethyl or diethyl malonate) have been cornerstones of organic synthesis since the 19th century. However, the synthesis of mixed malonate esters —compounds bearing two different alkyl groups (e.g., ethyl methyl malonate, tert-butyl ethyl malonate)—historically presented a formidable challenge due to thermodynamic scrambling and transesterification. This whitepaper provides an in-depth technical analysis of the historical bottlenecks, the paradigm-shifting discovery of Meldrum's acid, and modern, self-validating protocols for synthesizing these highly valuable orthogonal building blocks used in advanced drug development.

The Historical Bottleneck: Transesterification and Statistical Scrambling

Malonic acid was first prepared in 1858 by Victor Dessaignes via the oxidation of malic acid. While symmetric malonates were easily synthesized and widely adopted for Knoevenagel condensations and malonic ester syntheses, early attempts to create mixed malonates were plagued by poor atom economy and complex purification requirements.

In the early 1920s, industrial chemists attempted to bypass direct esterification by using alternative precursors. For instance, a 1925 patent by Altwegg and Maillard detailed the manufacture of mixed malonates (like ethyl methyl malonate) by heating vapors of oxalylacetic esters under reduced pressure [2]. While innovative, this pyrolytic method required temperatures up to 350°C and generated significant tarry byproducts.

The fundamental chemical barrier to synthesizing mixed malonates via traditional base-catalyzed methods is transesterification . When a symmetric ester like diethyl malonate is treated with a mismatched alkoxide base (e.g., sodium methoxide) to initiate alkylation, the alkoxide acts as a nucleophile. This leads to an equilibrium mixture of dimethyl malonate, diethyl malonate, and the desired ethyl methyl malonate [1].

Fig 1: Thermodynamic scrambling during mismatched base-catalyzed malonate synthesis.

The Meldrum's Acid Paradigm Shift

The modern synthesis of mixed malonates relies heavily on a compound discovered serendipitously in 1908 by Scottish chemist Andrew Norman Meldrum [3]. By condensing malonic acid with acetone in the presence of acetic anhydride and sulfuric acid, Meldrum isolated a highly crystalline compound. He incorrectly identified it as a β-lactone of β-hydroxyisopropylmalonic acid. It wasn't until 1948 that Davidson and Bernhard corrected the structure to 2,2-dimethyl-1,3-dioxane-4,6-dione [4].

Mechanistic Causality: Meldrum's acid is uniquely suited for mixed malonate synthesis due to its unusually high acidity (

Fig 2: Stepwise, orthogonal synthesis of mixed malonates via Meldrum's acid alcoholysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction causality at each step.

Protocol A: Synthesis of tert-Butyl Hydrogen Malonate (The Monoester)

This step leverages the thermal alcoholysis of Meldrum's acid to generate a stable monoester, a critical precursor for orthogonal drug scaffolds [5].

-

Reagents: 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq), anhydrous tert-butanol (excess, acts as solvent and reactant).

-

Procedure: Suspend Meldrum's acid in tert-butanol. Heat the mixture to reflux (approx. 85°C) under an inert atmosphere for 6 hours.

-

Causality: Refluxing is mandatory. It not only provides the activation energy for the nucleophilic attack of the bulky tert-butanol but also continuously drives off the acetone byproduct, pushing the equilibrium entirely to the right via Le Chatelier's principle.

-

Self-Validation (IPC):

-

Visual: The initial suspension will become a clear, colorless solution as Meldrum's acid is consumed.

-

Analytical: Concentrate in vacuo. The crude

H NMR (

-

Protocol B: Synthesis of tert-Butyl Ethyl Malonate

Once the monoester is secured, the second esterification must be conducted under mild conditions to prevent the cleavage of the acid-sensitive tert-butyl group [6].

-

Reagents: tert-Butyl hydrogen malonate (1.0 eq), Ethanol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), anhydrous

. -

Procedure: Cool a solution of the monoester and ethanol in

to 0°C. Add DMAP, followed by portion-wise addition of EDC·HCl. Stir at room temperature for 12 hours. -

Causality: EDC is chosen over thionyl chloride (

) because the generation of HCl by -

Self-Validation (IPC):

-

TLC: Run in 20% EtOAc/Hexanes. The starting monoester (

, stains bright yellow with bromocresol green) will disappear. The product ( -

Analytical:

H NMR will confirm the mixed structure: 4.20 ppm (2H, q, ethyl

-

Protocol C: Direct Acylation via Alkyl Chlorooxoacetates

For mixed malonates lacking a tert-butyl group (e.g., complex polymer precursors), direct acylation using a pre-formed acyl chloride is highly efficient [7].

-

Reagents: Methyl 3-chloro-3-oxopropionate (1.1 eq), target alcohol (e.g., 2-hydroxyethyl methacrylate, 1.0 eq), Triethylamine (

, 2.0 eq), anhydrous THF. -

Procedure: Add the alcohol and

to THF at 0°C. Dropwise add methyl 3-chloro-3-oxopropionate. -

Causality:

serves a dual purpose: it acts as a non-nucleophilic base to deprotonate the alcohol, and it scavenges the generated HCl as triethylammonium chloride salts, preventing side reactions. -

Self-Validation (IPC): Immediate formation of a dense white precipitate (

) upon addition of the acyl chloride provides visual confirmation of the acylation event.

Quantitative Data: Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the required orthogonality and scale. The table below summarizes the quantitative and qualitative metrics of the historical and modern methodologies discussed.

| Synthetic Route | Overall Yield | Scalability | Orthogonality | Primary Limitation |

| Direct Transesterification | < 30% | Poor | Low | Statistical product distribution; impossible purification. |

| Oxalylacetic Ester Pyrolysis | 40 - 50% | Moderate | Low | Requires extreme heat (350°C); generates tarry byproducts. |

| Meldrum's Acid Alcoholysis | 85 - 95% | Excellent | High | Requires excess of the first alcohol; atom economy is lower due to acetone loss. |

| Acyl Chloride Route | 65 - 80% | Good | High | Strict anhydrous conditions required; acyl chlorides are highly moisture sensitive. |

Applications in Advanced Drug Development

In pharmaceutical chemistry, mixed malonates are not merely structural components; they are strategic tools used for differential deprotection .

When synthesizing complex active pharmaceutical ingredients (APIs), chemists often need to functionalize the alpha-carbon of a malonate derivative sequentially. A mixed ester like tert-butyl ethyl malonate allows for orthogonal unmasking:

-

Acidic Cleavage: Treatment with Trifluoroacetic acid (TFA) selectively removes the tert-butyl group as isobutylene gas, liberating a mono-carboxylic acid while leaving the ethyl ester completely intact.

-

Basic Cleavage: Conversely, mild saponification (using LiOH in aqueous THF) will selectively hydrolyze the less sterically hindered ethyl ester, leaving the tert-butyl ester untouched.

This absolute control over molecular architecture is what makes the discovery and refinement of mixed malonate synthesis a critical chapter in the history of organic chemistry.

References

- "Process for the manufacture of malonic acid esters", Google Patents (US Patent 1524962A).

-

"A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION", UiTM Institutional Repository. URL:[Link]

-

"Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry", National Center for Biotechnology Information (PMC). URL: [Link]

-

"General Procedures", The Royal Society of Chemistry. URL: [Link]

-

"Electronic Supplementary Information", The Royal Society of Chemistry. URL: [Link]

Reactivity Profile and Synthetic Utility of 1-tert-Butyl 3-Methyl 2-Methylmalonate: A Differentially Protected Synthon

Executive Summary

1-tert-Butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) is a highly versatile, differentially protected building block utilized extensively in complex chemical synthesis[1]. In advanced active pharmaceutical ingredient (API) development—such as the synthesis of RIPK1 inhibitors—the ability to selectively manipulate specific functional groups without disturbing adjacent moieties is paramount[2]. This technical guide delineates the reactivity profile of this molecule, focusing on its dual nature: its capacity to act as a C2-nucleophile against external electrophiles, and its utility as an electrophilic synthon at the ester carbonyls.

Structural Anatomy & Electronic Properties

The molecular architecture of 1-tert-butyl 3-methyl 2-methylmalonate (C9H16O4) features a central C2 carbon bonded to a methyl group and a single acidic proton[3]. This C2 position is flanked by two electronically similar but sterically and chemically distinct ester groups:

-

Methyl Ester: Sterically unhindered, highly susceptible to nucleophilic attack (acting as an electrophilic carbonyl), and easily cleaved via basic saponification.

-

tert-Butyl Ester: Sterically shielded and resistant to nucleophilic attack, yet highly labile under acidic conditions (e.g., via Trifluoroacetic acid) due to the thermodynamic stability of the departing tert-butyl cation[4].

This orthogonal protection strategy allows chemists to sequentially unveil reactive sites, making it a premier choice for constructing complex quaternary stereocenters.

Reactivity Domain 1: C2-Enolate Chemistry Towards Electrophiles

The C2 proton is moderately acidic. Upon deprotonation with a strong, non-nucleophilic base, the resulting enolate exhibits strong nucleophilicity.

-

Alkylation: The enolate readily reacts with simple electrophiles like iodomethane to form 2,2-dimethylmalonate derivatives[5].

-

Asymmetric Michael Additions: When reacted with acrylate electrophiles under phase-transfer catalysis (PTC) (e.g., using N-(9-anthracenylmethyl)quininium chloride), the malonate acts as a nucleophile to construct all-carbon quaternary stereogenic centers with high enantioselectivity[6]. The bulky tert-butyl group plays a critical mechanistic role here, providing the necessary steric bulk to enforce strict facial selectivity during the transition state.

Reactivity Domain 2: Carbonyl Electrophilicity & Orthogonal Deprotection

Beyond C2-nucleophilicity, the molecule functions as an electrophile. The methyl ester carbonyl is the primary site for nucleophilic attack.

A prime example is its conversion into a trifluoromethyl ketone derivative[2]. If a strong nucleophile (like MeLi) is added directly to the malonate, it will simply deprotonate the acidic C2 position, quenching the reagent and halting the reaction. To circumvent this, a non-nucleophilic base (LiHMDS) is first used to form the C2 lithium enolate. This transiently "protects" the alpha position. Subsequently, MeLi and TMSCF3 (Ruppert-Prakash reagent) are introduced. The in situ generated trifluoromethyl anion selectively attacks the electrophilic methyl ester carbonyl, leaving the bulky tert-butyl ester completely intact[2].

Fig 1: Divergent reactivity pathways of 1-tert-butyl 3-methyl 2-methylmalonate.

Quantitative Reactivity Summary

| Reactivity Domain | Reagents / Catalyst | Primary Target / Outcome | Typical Yield | Ref |

| C2-Alkylation | MeI, Base | 2,2-Dimethylmalonate derivative | >85% | [5] |

| Michael Addition | Acrylates, Quininium PTC | Quaternary stereocenter at C2 | 80-95% | [6] |

| Carbonyl Attack | LiHMDS, MeLi, TMSCF3 | Trifluoromethyl ketone | 60-75% | [2] |

| Acid Cleavage | TFA, DCM | 3-Methoxy-2-methyl-3-oxopropanoic acid | >95% | [4] |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Trifluoromethyl Ketone via Carbonyl Electrophilicity

Causality Focus: Sequential addition is critical. LiHMDS prevents the nucleophile from acting as a base, while MeLi activates TMSCF3 to generate the reactive CF3 anion in situ, which selectively attacks the less hindered ester.

-

Preparation: Charge a flame-dried flask with 1-tert-butyl 3-methyl 2-methylmalonate (1.0 eq) and anhydrous THF (0.5 M). Cool to -78 °C under N2 atmosphere[2].

-

Enolate Formation: Dropwise add LiHMDS (1.0 M in THF, 1.0 eq). Stir for 30 minutes. Causality: The low temperature prevents self-condensation, while the bulky base selectively deprotonates the C2 position without attacking the carbonyls[2].

-

Nucleophile Activation: Add MeLi (1.0 M in THF, 1.0 eq), stir for 10 minutes, then rapidly add TMSCF3 (5.0 eq).

-

Reaction & Quench: Seal the reaction vessel, allow it to warm to room temperature, and stir overnight[2].

-

Self-Validation (IPC): Withdraw 10 µL of the mixture, quench in 100 µL sat. NH4Cl, and extract with EtOAc. Analyze via LCMS. The target product will show a mass shift corresponding to the loss of the methoxy group (-31 Da) and addition of CF3 (+69 Da). Complete conversion is validated by the absence of the starting material mass[2].

-

Purification: Quench the bulk reaction with sat. NH4Cl, extract with EtOAc, concentrate, and purify via flash chromatography (0-100% EtOAc in hexanes)[2].

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

Causality Focus: TFA provides the highly acidic environment necessary to protonate the tert-butyl ester, facilitating an E1-like elimination that releases isobutylene gas and yields the mono-acid, leaving the methyl ester completely untouched[4].

-

Preparation: Dissolve the malonate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C.

-

Cleavage: Slowly add Trifluoroacetic acid (TFA, 10-20 eq). Remove the ice bath and stir at room temperature for 1.0 h[4].

-

Self-Validation (IPC): Analyze via TLC (Hexanes:EtOAc 7:3, KMnO4 stain). The starting material (high Rf) should completely disappear, replaced by a highly polar baseline spot corresponding to the free carboxylic acid.

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

References

-

1-tert-Butyl 3-methyl 2-methylmalonate | 132180-14-4 - Sigma-Aldrich. 1

-

1-tert-Butyl 3-methyl 2-methylmalonate synthesis - ChemicalBook.5

-

132180-14-4 | CAS DataBase - ChemicalBook. 3

-

US12180211B2 - Compounds, compositions and methods - Google Patents. 2

-

3-甲基-2-甲基丙二酸-1-叔丁基酯 | 132180-14-4 - Molaid. 6

-

Propanedioic acid, (iodomethyl)methyl-, 1,1-dimethylethyl methyl ester | 500005-29-8 - Molaid. 4

Sources

- 1. 1-tert-Butyl 3-methyl 2-methylmalonate | 132180-14-4 [sigmaaldrich.cn]

- 2. US12180211B2 - Compounds, compositions and methods - Google Patents [patents.google.com]

- 3. 132180-14-4 | CAS DataBase [m.chemicalbook.com]

- 4. Propanedioic acid, (iodomethyl)methyl-, 1,1-dimethylethyl methyl ester - CAS号 500005-29-8 - 摩熵化学 [molaid.com]

- 5. 1-tert-Butyl 3-methyl 2-methylmalonate synthesis - chemicalbook [chemicalbook.com]

- 6. 3-甲基-2-甲基丙二酸-1-叔丁基酯 - CAS号 132180-14-4 - 摩熵化学 [molaid.com]

Application Note: A Protocol for the Selective Acid-Catalyzed Hydrolysis of 1-Tert-butyl 3-methyl 2-methylmalonate

Abstract

The selective manipulation of ester functionalities within polyfunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This application note provides a detailed protocol for the selective hydrolysis of the tert-butyl ester in 1-Tert-butyl 3-methyl 2-methylmalonate, yielding 3-methyl 2-methylmalonic acid while preserving the methyl ester. This transformation leverages the distinct mechanistic pathways of acid-catalyzed hydrolysis for tertiary versus primary esters. We present a robust and reproducible protocol using aqueous phosphoric acid, which offers high selectivity and mild reaction conditions, making it suitable for complex substrates with other acid-sensitive groups.[1][2] This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for selective ester deprotection.

Introduction: The Challenge of Selective Ester Cleavage

Malonic acid derivatives are fundamental building blocks in organic synthesis, widely used for creating carbon-carbon bonds.[3] In multi-step syntheses, it is often necessary to differentiate between two ester groups on a malonate scaffold. The title compound, 1-Tert-butyl 3-methyl 2-methylmalonate, presents a classic challenge: how to cleave one ester to reveal a carboxylic acid for further modification (e.g., amide bond formation, decarboxylation) without affecting the other.

Base-catalyzed hydrolysis, or saponification, is generally non-selective for this substrate. The reaction proceeds via nucleophilic acyl substitution (a BAC2 mechanism), where the rate is highly sensitive to steric hindrance at the carbonyl carbon.[4][5] The less-hindered methyl ester would therefore be expected to hydrolyze more rapidly than the sterically bulky tert-butyl ester, leading to the undesired product or a mixture.[6]

Conversely, acid-catalyzed hydrolysis provides a reliable pathway for selective cleavage due to a fundamental difference in reaction mechanisms between tertiary and primary alkyl esters. This protocol exploits this difference to achieve the desired chemical transformation.

Mechanistic Rationale for Selectivity

The high selectivity of this protocol is grounded in the divergent mechanisms of acid-catalyzed ester hydrolysis.

-

Tert-Butyl Ester (AAL1 Mechanism): The tert-butyl ester undergoes hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1). The reaction is initiated by protonation of the carbonyl oxygen. This is followed by cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation).[7] This carbocation is then rapidly quenched by eliminating a proton to form isobutylene gas. This pathway is kinetically favorable and proceeds under mild acidic conditions.

-

Methyl Ester (AAC2 Mechanism): The methyl ester hydrolyzes via a bimolecular acyl-oxygen cleavage (AAC2). This pathway involves protonation of the carbonyl, followed by a nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate.[8][9] Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This process is reversible and requires harsher conditions (e.g., higher temperatures, stronger acid concentration) to proceed at a significant rate compared to the AAL1 pathway.[8][10]

This mechanistic dichotomy allows for a wide experimental window where the tert-butyl ester can be cleaved efficiently while the methyl ester remains intact.

Sources

- 1. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Using 1-Tert-butyl 3-methyl 2-methylmalonate for orthogonal protection strategies

Application Note: Orthogonal Protection Strategies Using 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary

This guide details the strategic application of 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) in complex organic synthesis.[1] Unlike symmetric malonates, this mixed ester offers orthogonal protection , allowing researchers to selectively manipulate one ester terminus while preserving the other. Furthermore, the pre-installed

Key Benefits:

-

Orthogonality: Acid-labile tert-butyl group vs. base-labile methyl group.[1]

-

Atom Economy: Pre-methylated scaffold reduces step count for propionate derivatives.

-

Versatility: Precursor for

-chiral acids, esters, and amides.[1]

Compound Profile & Reactivity

| Property | Specification |

| IUPAC Name | 1-tert-butyl 3-methyl 2-methylpropanedioate |

| CAS Number | 132180-14-4 |

| Molecular Formula | C |

| Molecular Weight | 188.22 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | ~80 °C (at 11 mmHg) |

| Density | ~1.03 g/mL |

Mechanistic Orthogonality

The power of this reagent lies in its ability to undergo selective cleavage under distinct conditions:

-

Pathway A (Acidic): The tert-butyl ester cleaves via an E1 mechanism, forming a stable tert-butyl cation (isobutylene byproduct) and the free carboxylic acid.[1] The methyl ester remains intact.

-

Pathway B (Basic): The methyl ester undergoes saponification (B

2 mechanism) via a tetrahedral intermediate. The bulky tert-butyl group sterically hinders attack at its carbonyl, preserving the t-butyl ester.[1]

Experimental Protocols

Protocol A: Selective Hydrolysis of the Methyl Ester (Base-Labile)

Objective: To generate the mono-tert-butyl acid (2-methylmalonic acid mono-t-butyl ester).[1]

Reagents:

-

Substrate: 1-Tert-butyl 3-methyl 2-methylmalonate (1.0 equiv)[1]

-

Base: Lithium Hydroxide (LiOH·H

O) (1.2 equiv)[2] -

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol (1.88 g) of the substrate in 30 mL of THF. Cool to 0 °C in an ice bath.

-

Saponification: Add a solution of LiOH·H

O (12 mmol, 0.50 g) in 10 mL water dropwise over 10 minutes.-

Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to attack the sterically hindered t-butyl ester.[1]

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (SiO

, 20% EtOAc/Hexanes). The starting material spot (R -

Workup: Acidify carefully with 1M KHSO

to pH ~3. Do not use strong mineral acids (HCl) to avoid cleaving the t-butyl group.[1] -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na

SO -

Result: The product is the mono-acid, ready for coupling (e.g., amide bond formation).

Protocol B: Selective Cleavage of the tert-Butyl Ester (Acid-Labile)

Objective: To generate the mono-methyl acid (2-methylmalonic acid mono-methyl ester).[1]

Reagents:

-

Substrate: 1-Tert-butyl 3-methyl 2-methylmalonate[1][2][3][4]

-

Acid: Trifluoroacetic Acid (TFA)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve 10 mmol of substrate in 20 mL DCM.

-

Cleavage: Add 5 mL of TFA (approx 20% v/v) dropwise at room temperature.

-

Alternative: For acid-sensitive substrates, use Formic Acid at 40 °C or ZnBr

in DCM.[1]

-

-

Reaction: Stir for 2-4 hours. Evolution of isobutylene gas (bubbles) indicates reaction progress.

-

Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

-

Result: The crude residue is the mono-methyl ester acid.[1]

-

Caution: This intermediate is prone to thermal decarboxylation.[5] Store at -20 °C or use immediately.

-

Strategic Application: Synthesis of Chiral Propionate Synthons

This workflow demonstrates the synthesis of a drug intermediate (e.g., for kinase inhibitors) where a specific

Workflow Logic:

-

Alkylation: Install a functionalized side chain (R-X) at the

-position. -

Differentiation: Selectively deprotect one side to couple to a heteroatom or heterocycle.

-

Decarboxylation: Remove the auxiliary ester to set the final methyl stereocenter.

Visual Workflow (Graphviz)

Caption: Orthogonal divergence allows the same building block to access two distinct chemical pathways.[1]

Case Study: Synthesis of a Kinase Inhibitor Intermediate

Reference Context: Synthesis of RIPK1 inhibitors often requires hindered

-

Step 1 (Alkylation): Treat the starting malonate (132180-14-4) with LiHMDS (1.1 equiv) in THF at -78 °C. Add Benzyl Bromide. The

-methyl group directs the incoming electrophile to the quaternary center.[1] -

Step 2 (Selective Deprotection): Treat with TFA/DCM (Protocol B). The t-butyl group is removed, leaving the methyl ester and the new benzyl group.[1]

-

Step 3 (Curtius Rearrangement or Coupling): The resulting free acid can be converted to an isocyanate (Curtius) or coupled to an amine, retaining the methyl ester for later elaboration.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of t-Butyl group during Base Hydrolysis | Reaction temperature too high or base too strong.[1] | Switch from NaOH to LiOH. Keep T < 5 °C. |

| Incomplete Alkylation | Steric hindrance of the | Use a more reactive electrophile (iodide vs bromide) or add HMPA/DMPU as co-solvent. |

| Decarboxylation during workup | Acidic workup of the mono-methyl ester was too hot. | Perform solvent evaporation at < 30 °C. Do not heat the free acid form. |

References

-

ChemicalBook. (2025). 1-tert-Butyl 3-methyl 2-methylmalonate Synthesis and Properties. Retrieved from

-

Google Patents. (2018). Kinase inhibitors and uses thereof (WO2018213632A1). (Demonstrates use of the malonate in drug synthesis). Retrieved from

-

Sigma-Aldrich. (2025).[1] 1-tert-Butyl 3-methyl 2-methylmalonate Product Specification. Retrieved from [1]

-

BenchChem. (2025). Deprotection of tert-Butyl Esters in Malonate Synthesis. Retrieved from

-

Organic Syntheses. (1954). Malonic acid, di-t-butyl ester.[1] Org. Synth. 1954, 34, 26. (Foundational chemistry for t-butyl malonates). Retrieved from

Sources

- 1. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 2. TERT-BUTYL METHYL MALONATE | 42726-73-8 [chemicalbook.com]

- 3. 1-tert-Butyl 3-methyl 2-methylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. US12180211B2 - Compounds, compositions and methods - Google Patents [patents.google.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Alkylation reaction conditions for 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary

This guide details the reaction conditions for the

Core Challenge: The substrate possesses a pre-existing methyl group at the

Mechanistic & Critical Parameters

The Steric & Electronic Landscape

The reaction proceeds via an

-

Steric Hindrance: The incoming electrophile (

) must approach a tertiary enolate. The bulky tert-butyl group shields one face, potentially aiding stereocontrol (in chiral PTC conditions) but hindering reaction rates. -

Base Selection (The "Non-Nucleophilic" Rule):

-

Avoid: Sodium methoxide (NaOMe) or ethoxide. These cause transesterification (scrambling the methyl/t-butyl esters).

-

Preferred: Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS). These are non-nucleophilic and strictly act as bases.

-

-

Leaving Group: Due to steric crowding, highly reactive electrophiles are required. Alkyl Iodides (

) or activated Bromides (Allyl/Benzyl-Br) are preferred over Chlorides.

Stability Considerations

-

Acid Sensitivity: The tert-butyl ester is labile to strong acids (TFA, HCl). Workup conditions must remain pH > 4.

-

Base Sensitivity: The methyl ester is susceptible to saponification. Reactions should be run under anhydrous conditions to prevent hydroxide generation.

Experimental Protocols

Protocol A: Standard Racemic Alkylation (NaH Method)

Best for: Primary alkyl halides, benzyl halides, and allyl halides.

Reagents:

-

Substrate: 1-Tert-butyl 3-methyl 2-methylmalonate (1.0 equiv)

-

Electrophile: Alkyl Halide (

) (1.2 – 1.5 equiv) -

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF/DMF (9:1)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

-

Apparatus Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Base Washing (Optional): If mineral oil interferes with downstream analysis, wash NaH (1.2 equiv) with dry pentane (

) under -

Enolate Formation:

-

Cool the NaH suspension to 0°C (ice bath).

-

Add the malonate substrate dropwise (neat or dissolved in minimal DMF) over 15 minutes.

-

Observation: Gas evolution (

) will occur. -

Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation. The solution should turn clear/yellow.

-

-

Alkylation:

-

Cool the mixture back to 0°C .

-

Add the Alkyl Halide (

) dropwise.[1] -

Allow the reaction to warm slowly to RT and stir for 4–16 hours.

-

Note: For unreactive electrophiles, heating to 50–60°C may be required, but monitor for decarboxylation.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aqueous

(do not use HCl). -

Extract with

or EtOAc ( -

Wash combined organics with

( -

Dry over

, filter, and concentrate in vacuo.

-

Protocol B: Sterically Demanding Alkylation (KHMDS Method)

Best for: Secondary alkyl halides or when O-alkylation is observed with NaH.

Reagents:

-

Base: KHMDS (0.5 M in Toluene or THF) (1.1 equiv)

-

Solvent: Anhydrous THF

-

Additive: DMPU (10% v/v) can be added to accelerate the reaction.

Procedure:

-

Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C .

-

Add KHMDS dropwise over 20 minutes. Stir for 45 minutes at -78°C.

-

Add the electrophile (neat).

-

Allow to warm to 0°C slowly. Stir at 0°C until completion (TLC monitoring).

-

Quench with Sat.

.[2]

Data & Optimization Summary

| Variable | Recommendation | Rationale |

| Solvent | DMF (Protocol A) | High dielectric constant dissociates ion pairs, increasing enolate reactivity for |

| Solvent | THF (Protocol B) | Better for kinetic control at low temps; less difficult to remove than DMF. |

| Base | NaH | Irreversible deprotonation; highly effective for quaternary center formation. |

| Base | KHMDS | Soluble base; prevents aggregation; softer cation ( |

| Electrophile | Iodides > Bromides | Leaving group ability is critical for attacking the sterically crowded C2 position. |

| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular alkylation over unimolecular side reactions. |

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the deprotonation event and the steric considerations during the nucleophilic attack.

Caption: Mechanistic pathway for the formation of the quaternary center, highlighting the critical enolate intermediate and potential O-alkylation side pathway.

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the standard NaH-mediated alkylation protocol.

Troubleshooting & FAQ

Q: I see starting material remaining even after 24 hours.

-

A: The quaternary center formation is slow.

-

Fix 1: Add 10% DMPU or HMPA (caution: toxic) to the reaction to break up ion aggregates.

-

Fix 2: Switch leaving group from Bromide to Iodide (add NaI catalytic).

-

Fix 3: Gently heat to 40-50°C (monitor closely for decarboxylation).

-

Q: I isolated the O-alkylated product (enol ether).

-

A: This occurs with "hard" electrophiles (e.g., sulfates, MOM-Cl) or if the solvent is too polar/protic.

-

Fix: Ensure strictly anhydrous conditions. Switch to a less polar solvent mix (THF instead of DMF) and use a softer counter-cation (Li+ from LDA sometimes helps, though Na+ is standard).

-

Q: The t-butyl group cleaved during workup.

-

A: The aqueous layer became too acidic.

-

Fix: Use Saturated Ammonium Chloride (

) rather than HCl. If the product is very acid-sensitive, quench with Phosphate Buffer (pH 7).

-

References

-

Enantioselective Phase-Transfer C

-Alkylation. -

General Malonic Ester Synthesis & Mechanism.

-

Hydrolysis of Mixed Malon

- Title: Hydrolysis of esters and dialkyl malonates medi

- Source: Journal of Organic Chemistry / Amelica.

- Context: Discusses the stability and selective cleavage of t-butyl vs methyl esters.

-

URL:[Link]

-

Stereoselective Quaternary Center Form

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 8. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of heterocyclic compounds using 1-Tert-butyl 3-methyl 2-methylmalonate

Application Note: Strategic Synthesis of Heterocyclic Compounds using 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 35201-72-0) represents a high-value "tactical" building block. Unlike symmetric malonates (e.g., diethyl 2-methylmalonate), this mixed ester offers orthogonal protecting group strategies . The tert-butyl ester provides acid-labile/thermal latent decarboxylation, while the methyl ester remains available for nucleophilic attack or basic hydrolysis.

This guide details the application of this reagent in synthesizing 5-methyl-substituted pyrimidines and 4-methyl-substituted pyrazoles , emphasizing its utility in generating

Reagent Profile & Mechanistic Logic

-

Compound: 1-Tert-butyl 3-methyl 2-methylmalonate

-

Structure:

-

Key Features:

-

C2-Methyl Group: Introduces a fixed methyl substituent at the heterocyclic 4- or 5-position, a common motif for improving metabolic stability (blocking oxidation) in drug candidates.

-

Acidity (

): The single -

Orthogonality:

-

Pathway A (Nucleophilic Attack): The methyl ester is sterically less hindered and reacts faster with amines/hydrazines.

-

Pathway B (Decarboxylation): The tert-butyl group can be selectively cleaved (TFA or

) to generate the mono-acid, which spontaneously decarboxylates to yield

-

-

Application I: Synthesis of 4-Methyl-3-Substituted Pyrazoles

This protocol utilizes the "Acylation-Decarboxylation" strategy. The mixed ester is acylated with an acid chloride, and the tert-butyl group is subsequently removed to generate a clean

Experimental Workflow Diagram

Caption: Stepwise synthesis of 4-methyl-pyrazoles utilizing the latent decarboxylation of the tert-butyl ester.

Detailed Protocol

Step 1: Magnesium-Mediated C-Acylation Rationale: Magnesium chloride forms a chelated enolate, preventing O-acylation and di-acylation.

-

Preparation: In a flame-dried flask under

, suspend anhydrous -

Reagent Addition: Add 1-Tert-butyl 3-methyl 2-methylmalonate (1.0 equiv). Cool to 0°C.[1]

-

Base Addition: Add dry Triethylamine (

, 2.5 equiv) dropwise. The mixture will become a white slurry (Mg-enolate formation). Stir for 30 min. -

Acylation: Add the acid chloride (

, 1.1 equiv) dropwise at 0°C. -

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of acid chloride).

-

Workup: Quench with 1N HCl (carefully, to dissolve Mg salts). Extract with EtOAc.[2] Wash organic layer with brine, dry over

, and concentrate.-

Result: Crude 2-acyl-2-methyl-malonate mixed ester.

-

Step 2: Selective Decarboxylation Rationale: The t-butyl ester is cleaved by acid, leaving the methyl ester intact.

-

Dissolve the crude material from Step 1 in DCM (

). -

Add Trifluoroacetic acid (TFA, 10–20 equiv). Stir at RT for 2–4 hours.

-

Observation: Gas evolution (